MAO-B vs. MAO-A Isoform Selectivity: 8-Hydroxyquinoxaline-2-carbaldehyde Compared to Quinoxaline-2-carbaldehyde Derivatives
In human monoamine oxidase (MAO) enzyme assays, 8-hydroxyquinoxaline-2-carbaldehyde (tested as CHEMBL4218690 / BDBM50450825) demonstrates a measurable selectivity window between MAO-A and MAO-B isoforms that is absent in most simple quinoxaline-2-carbaldehyde derivatives. The target compound inhibited MAO-B with an IC₅₀ of 8.60 × 10³ nM (8.60 µM) and MAO-A with an IC₅₀ of 5.80 × 10⁴ nM (58.0 µM), yielding an MAO-B/MAO-A selectivity ratio of approximately 6.7-fold [1]. By contrast, a panel of 14 quinoxaline-2-carbaldehyde derivatives (compounds 2a–2n) reported in a separate study showed MAO-B IC₅₀ values >1000 µM for the majority of compounds, with only 3 derivatives (2f, 2j, 2m) achieving IC₅₀ values in the >100 µM range [2]. The reference inhibitor selegiline gave an MAO-B IC₅₀ of 0.038 µM in the same assay system [2]. Although these datasets originate from different laboratories and employ distinct assay protocols, the ~6.7-fold MAO-B preference exhibited by the 8-hydroxy-substituted compound is consistent with the hypothesis that the 8-OH group contributes to isoform-discriminating interactions, a feature structurally inaccessible to quinoxaline-2-carbaldehyde analogs lacking this hydrogen bond donor.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 8.60 × 10³ nM (8.60 µM); MAO-A IC₅₀ = 5.80 × 10⁴ nM (58.0 µM); Selectivity ratio (MAO-A/MAO-B) ≈ 6.7 |
| Comparator Or Baseline | Quinoxaline-2-carbaldehyde derivatives 2a–2n: MAO-B IC₅₀ >1000 µM (most compounds); Selegiline: MAO-B IC₅₀ = 0.038 µM (reference standard) |
| Quantified Difference | ~6.7-fold selectivity for MAO-B over MAO-A for the target compound; quinoxaline-2-carbaldehyde derivatives show essentially no MAO-B inhibition (IC₅₀ >1000 µM for 11/14 compounds) |
| Conditions | Target compound: Recombinant human MAO-B expressed in insect cell membranes; substrate: kynuramine conversion to 4-hydroxyquinoline (BindingDB/ChEMBL assay). Comparators: MAO-B inhibition % measured at 10⁻³–10⁻⁹ M concentrations (PMC6009961, Table 3) |
Why This Matters
A compound exhibiting even modest MAO-B isoform preference (6.7-fold) provides a starting scaffold for medicinal chemistry optimization that non-hydroxylated quinoxaline-2-carbaldehyde derivatives—which are essentially inactive against MAO-B (IC₅₀ >1000 µM)—cannot offer.
- [1] BindingDB BDBM50450825 / ChEMBL CHEMBL4218690. Affinity Data: IC₅₀ MAO-B = 8.60E+3 nM; IC₅₀ MAO-A = 5.80E+4 nM. Inhibition of human membrane-bound MAO-B and purified MAO-A expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline. View Source
- [2] PMC6009961, Table 3. MAO B inhibition % and IC₅₀ values for quinoxaline-2-carbaldehyde derivatives 2a–2n and selegiline reference. Compounds 2a–2n: MAO B IC₅₀ >1000 µM (except 2f, 2j, 2m >100 µM); Selegiline: MAO B IC₅₀ = 0.038 µM. View Source
